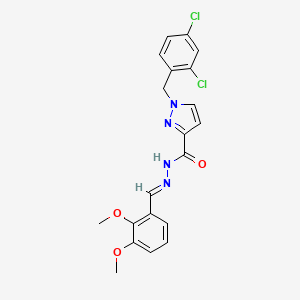

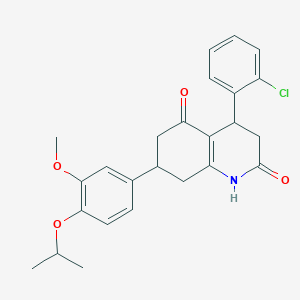

![molecular formula C25H25N3O4S B5504325 N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)

N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several studies have detailed the synthesis of benzenesulfonamide derivatives. For example, (Al-Hourani et al., 2016) describe the synthesis of a closely related compound using X-ray crystallography. Another relevant study is by (Gul et al., 2016), who synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides through microwave irradiation.

Molecular Structure Analysis

The molecular structure of related benzenesulfonamide compounds has been extensively studied. For instance, (Röver et al., 1997) investigated the molecular structure of N-(4-phenylthiazol-2-yl)benzenesulfonamides. Additionally, (Jia et al., 2019) synthesized a novel tetraphenylethylene derivative of benzenesulfonamide, providing insights into its molecular structure.

Chemical Reactions and Properties

The chemical reactions and properties of benzenesulfonamide derivatives are diverse. For example, (Purandara et al., 2021) explored the crystal structures of three N-acylhydrazone isomers, revealing insights into their chemical properties.

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives have been studied in various contexts. For instance, (Mohamed-Ezzat et al., 2023) synthesized and characterized N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, providing data on its physical properties.

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives are complex and varied. For example, (Gao et al., 2014) synthesized N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, contributing to the understanding of its chemical properties.

Applications De Recherche Scientifique

Crystal Structure Analysis

- Crystal Structures of N-acylhydrazone Isomers : A study by Purandara, Foro, and Gowda (2021) describes the crystal structures of isomers related to the compound, providing insights into their molecular conformations and interactions, which are crucial for understanding their reactivity and potential applications (Purandara, Foro, & Gowda, 2021).

Biochemical Applications

- Carbonic Anhydrase Inhibitory Effects : Gul et al. (2016) synthesized similar benzenesulfonamide derivatives and evaluated their inhibitory effects on human carbonic anhydrase, suggesting potential applications in targeting this enzyme (Gul et al., 2016).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds : Research by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of compounds with structural similarities and evaluated their antimicrobial properties, hinting at potential applications in combating bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition Studies

- Sulfonamide Hybrid Schiff Bases of Anthranilic Acid : Kausar et al. (2019) synthesized Schiff bases related to the compound and screened them for enzyme inhibition potential, highlighting their biological significance (Kausar et al., 2019).

Photochemical Properties

- Photochemical Decomposition Studies : Zhou and Moore (1994) investigated the photochemical properties of a structurally similar sulfonamide, which could be relevant for understanding the light-induced reactivity of these compounds (Zhou & Moore, 1994).

Photodynamic Therapy Applications

- Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Pişkin, Canpolat, and Öztürk (2020) synthesized derivatives with potential applications in photodynamic therapy, a technique used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Enzyme Inhibition

- Synthesis and Crystal Structure of Cyclooxygenase-2 Inhibitors : Al-Hourani et al. (2016) synthesized and structurally analyzed a compound with enzyme inhibition potential, complemented by molecular docking studies (Al-Hourani et al., 2016).

Anticancer Activity

- Nanomolar Activity Against Breast Cancer Cell Lines : Prasetiawati et al. (2022) synthesized a hydrazine derivative with potent anti-cancer activity against breast cancer cell lines, highlighting the therapeutic potential of such compounds (Prasetiawati et al., 2022).

Synthesis and In Vitro Antimycobacterial Activity

- Triazine Derivatives with Antimycobacterial Activity : Raval's (2009) study focused on synthesizing and evaluating the efficacy of triazine derivatives against Mycobacterium tuberculosis (Raval, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-3-17-32-23-15-11-21(12-16-23)18-26-27-25(29)19-28(22-13-9-20(2)10-14-22)33(30,31)24-7-5-4-6-8-24/h3-16,18H,1,17,19H2,2H3,(H,27,29)/b26-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJBFRBVPOSNFJ-NLRVBDNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

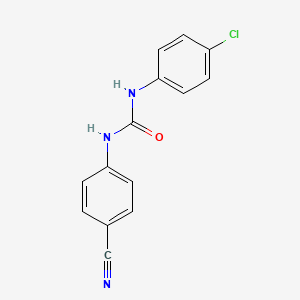

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)

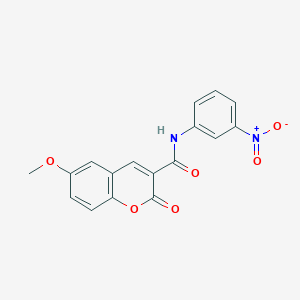

![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)

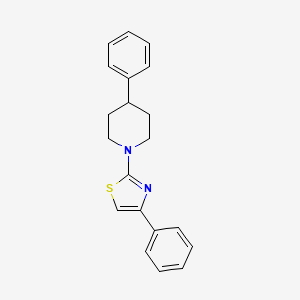

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)